molecular formula C8H13N3O B1517197 N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1000931-92-9

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B1517197
CAS No.: 1000931-92-9
M. Wt: 167.21 g/mol
InChI Key: KYRHMGHAXQVVIQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic small molecule built around the pyrrole-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry and chemical biology research. The pyrrole-2-carboxamide core is recognized as a privileged structure in drug discovery due to its presence in various bioactive molecules and its ability to interact with multiple biological targets . This specific derivative features a 2-aminoethyl side chain, which enhances its potential as a versatile building block for the synthesis of more complex molecular libraries or for conjugation with other biomolecules. The structural motif of pyrrole-2-carboxamide has been identified as a key pharmacophore in the development of novel anti-infective agents. For instance, structure-guided design has led to pyrrole-2-carboxamide compounds exhibiting potent activity as inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a promising target for new anti-tuberculosis therapeutic agents . Furthermore, pyrrole-based compounds are under investigation for their potential to interact with various enzymes and receptors, including cannabinoid receptors (CB2), which are involved in modulating neuroinflammation and could be relevant for neurodegenerative disease research . The intrinsic properties of the pyrrole ring, including its planar, electron-rich nature, allow for potential interactions with biological targets through hydrogen bonding and π-π stacking, making it a valuable template for probing protein function and other biochemical pathways . This compound is provided For Research Use Only and is intended for use in laboratory applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a intermediate in the synthesis of potentially biologically active molecules.

Properties

IUPAC Name

N-(2-aminoethyl)-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h2-3,6H,4-5,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRHMGHAXQVVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000931-92-9
Record name N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide
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Biological Activity

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the context of antimicrobial and antitumor effects. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O. Its structure includes a pyrrole ring, which is known for its role in various pharmacological activities. The compound's SMILES representation is CN1C=CC=C1C(=O)NCCN, indicating the presence of an aminoethyl side chain and a carboxamide functional group, both of which contribute to its biological properties .

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study focused on pyrrole-2-carboxamides reported potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity observed (IC50 > 64 μg/mL) . The structure-activity relationship (SAR) indicated that modifications on the pyrrole ring could enhance antibacterial efficacy.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Target Pathogen
This compound< 0.016> 64Mycobacterium tuberculosis
Compound 32 (pyrrole derivative)< 0.016> 64Drug-resistant TB
Isoniazid0.25-Mycobacterium tuberculosis

The biological activity of this compound is primarily attributed to its ability to inhibit critical bacterial processes. The compound has been shown to interfere with mycolic acid biosynthesis in M. tuberculosis, a vital component of the bacterial cell wall . This inhibition occurs through interaction with the MmpL3 protein, which is essential for transporting mycolic acids across the bacterial membrane.

Antitumor Activity

In addition to its antimicrobial properties, pyrrole derivatives are being explored for their potential antitumor effects. Research has indicated that certain pyrrole-based compounds can modulate signaling pathways involved in cancer cell proliferation and survival . Specifically, compounds that interact with kinases such as WEE1 have shown promise in preclinical models for cancer treatment .

Case Study: WEE1 Inhibition

A notable study investigated the role of pyrrole derivatives in inhibiting WEE1 kinase, which regulates cell cycle checkpoints. The findings suggested that modifications to the pyrrole structure could enhance selectivity and potency against cancer cell lines, leading to increased apoptosis in tumor cells .

Scientific Research Applications

Medicinal Chemistry

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.

Antibacterial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. For instance, halogen-substituted pyrrole-2-carboxamides have shown low nanomolar inhibition against bacterial DNA gyrase, a crucial enzyme for bacterial replication. This suggests that similar pyrrole derivatives could be developed as effective antibacterial agents against resistant strains of bacteria .

Anticancer Properties

The compound's ability to inhibit cell growth in cancer models has been highlighted in studies. Pyrrole-based polyamide compounds have demonstrated dose-dependent inhibition of growth in mouse mammary carcinoma cells, indicating their potential as anticancer agents . The structural motif of this compound may contribute to this bioactivity by facilitating interactions with DNA or other cellular targets.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies, often involving the formation of the pyrrole ring followed by amide bond formation. This compound serves as a versatile building block for further modifications aimed at enhancing its biological activity.

Synthetic Routes

A common synthetic approach involves base-mediated reactions between amines and pyrrole derivatives to construct the desired carboxamide bond. This method allows for the introduction of various substituents that can modulate the compound's properties and enhance its efficacy .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound in laboratory settings:

Study Focus Findings
Study 1Antibacterial ActivityDemonstrated low nanomolar inhibition against bacterial DNA gyrase with broad-spectrum activity against Gram-positive strains .
Study 2Anticancer EffectsInduced dose-dependent inhibition of mouse mammary carcinoma cell growth, highlighting potential as an anticancer agent .
Study 3Synthesis TechniquesDeveloped multiple synthetic routes leading to effective production of pyrrole derivatives for biological testing .

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminoethyl Group

The primary amine in the 2-aminoethyl side chain acts as a nucleophile, facilitating reactions with electrophiles such as acyl chlorides, alkyl halides, or carbonyl compounds.

Key Reactions:

  • Acylation: Reacts with acetyl chloride or anhydrides to form secondary amides.

  • Alkylation: Forms tertiary amines with alkyl halides (e.g., methyl iodide).

  • Schiff Base Formation: Condenses with aldehydes/ketones to generate imines under mild acidic conditions.

Example:

N 2 aminoethyl pyrrole carboxamide+CH3COClN 2 acetamidoethyl pyrrole carboxamide+HCl\text{N 2 aminoethyl pyrrole carboxamide}+\text{CH}_3\text{COCl}\rightarrow \text{N 2 acetamidoethyl pyrrole carboxamide}+\text{HCl}

Conditions:

  • Acylation: Triethylamine base, dichloromethane, 0–5°C.

  • Alkylation: Polar aprotic solvents (DMF), room temperature.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and 2-aminoethylamine.

Reagents and Products:

Condition Reagent Product
Acidic (HCl)6M HCl, reflux1-Methylpyrrole-2-carboxylic acid + amine
Basic (NaOH)2M NaOH, 80°CSodium salt of acid + amine

Notable Finding: Hydrolysis rates depend on steric effects from the methyl and aminoethyl groups, slowing reaction kinetics compared to unsubstituted analogs .

Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, with directing effects from the methyl and carboxamide groups.

Common Reactions:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 4- or 5-position.

  • Halogenation: Br₂/FeBr₃ adds bromine at the 4-position.

  • Sulfonation: H₂SO₄/SO₃ targets the 5-position.

Regioselectivity:

Substituent Directing Effect Preferred Position
Methyl (1-position)Electron-donatingPara (4-position)
Carboxamide (2-position)Electron-withdrawingMeta (5-position)

Example: Bromination yields 4-bromo-1-methyl-N-(2-aminoethyl)-1H-pyrrole-2-carboxamide as the major product .

Oxidation and Reduction Reactions

Oxidation:

  • The pyrrole ring resists mild oxidation but undergoes ring-opening with strong oxidizers (e.g., KMnO₄), forming dicarboxylic acids.

  • The aminoethyl group oxidizes to a nitro group with H₂O₂/Fe³⁺.

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring to a pyrrolidine, altering planarity and bioactivity .

Metal Complexation

The amine and carboxamide groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates.

Applications:

  • Catalysis in asymmetric synthesis.

  • Antimicrobial activity enhancement via metal-ion disruption .

Pharmacological Modulation via Structural Modifications

Research on pyrrole-2-carboxamide analogs reveals critical structure-activity relationships (SAR):

  • Electron-withdrawing groups (e.g., -Cl, -F) on the pyrrole ring enhance electrophilic reactivity and antimicrobial potency .

  • Bulky substituents on the carboxamide (e.g., adamantyl) improve metabolic stability but reduce solubility .

Table 1: Impact of Substituents on Reactivity and Bioactivity

Modification Effect on Reactivity Biological Impact
Aminoethyl side chainEnhances nucleophilicityImproved ligand-metal interactions
Methyl group (1-position)Steric hindrance slows hydrolysisReduced cytotoxicity
Halogenation (4-position)Increases electrophilic substitutionEnhanced antimicrobial activity

Comparison with Similar Compounds

Key Observations :

  • Bond Lengths : The N2–C5 bond in N-nitro derivatives (1.404 Å) is significantly longer than in 1-benzyl-N-methyl analogs (1.334 Å), likely due to electron-withdrawing effects of the nitro group .
  • Crystal Packing: Aminoethyl and benzyl substituents influence supramolecular interactions. For example, 1-benzyl-N-methyl derivatives form N–H⋯O hydrogen-bonded chains along the c-axis , while nitro-substituted analogs exhibit layered motifs via N–H⋯O and C–H⋯O interactions .

Preparation Methods

Solution-Phase Synthesis via Multi-Step Pathways

A notable method is described in a 1995 study where a library of tricyclic pyrrole-2-carboxamides was synthesized using a nine-step solution-phase protocol starting from benzoyl-protected amino acid methyl esters. Although this method targets tricyclic derivatives, the fundamental steps are adaptable for preparing simpler pyrrole-2-carboxamides such as N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide.

Key steps include:

Purification and yield data:

Step Yield Range (%) Notes
Hydrolysis & esterification 42 - 95 Starting from benzoyl-protected esters
Claisen rearrangement 55 - 70 Conversion to allenes
Propargylation 80 - 85 Formation of eneynes intermediates
Pauson-Khand reaction 40 - 50 Cyclization to key intermediates
Final pyrrole-2-carboxamides Average 53 Isolated yields after purification

The final products were purified using automated parallel chromatography and characterized by LC-MS and NMR techniques.

Direct Amidation of Pyrrole-2-Carboxylic Acid Derivatives

A patent (EP0300688A1) describes processes for preparing pyrrole derivatives including carboxamides by amidation reactions involving pyrrole-2-carboxylate esters or acids and amines such as 2-aminoethylamine. This approach is more straightforward and applicable for preparing this compound.

Typical synthetic route:

  • Starting material: 1-methylpyrrole-2-carboxylic acid or its activated ester derivative.
  • Activation: Conversion of the carboxylic acid to an activated ester (e.g., acid chloride, anhydride, or carbodiimide-mediated activation).
  • Amidation: Reaction with 2-aminoethylamine under controlled conditions to form the carboxamide linkage.

Reaction conditions:

  • Solvents: Dichloromethane, tetrahydrofuran, or dimethylformamide.
  • Temperature: Generally 0°C to room temperature to avoid side reactions.
  • Catalysts or coupling agents: Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or other peptide coupling reagents.
  • Protection: The amino group of 2-aminoethylamine may be protected (e.g., Boc or Fmoc) to prevent polymerization or side reactions, followed by deprotection.

This method yields the target compound with high purity and moderate to good yields, typically between 50% and 80%, depending on reaction scale and purification methods.

Comparative Analysis of Preparation Methods

Feature Multi-Step Solution-Phase Synthesis Direct Amidation Method
Complexity High (9 steps, multiple purifications) Moderate (1-2 steps)
Starting materials Protected amino acid esters 1-methylpyrrole-2-carboxylic acid or esters
Key reactions Claisen rearrangement, Pauson-Khand, Paal-Knorr Amidation via activated esters
Yield range Overall moderate (~50% final yield) Moderate to good (50-80%)
Purification Automated chromatography, multiple steps Standard chromatographic techniques
Suitability for scale-up Challenging due to multiple steps More amenable to scale-up
Structural diversity High (library synthesis) Specific compound synthesis

Research Findings and Notes

  • The multi-step synthesis allows for structural diversification, useful in drug discovery programs but is resource-intensive.
  • Direct amidation is preferred for targeted synthesis of this compound due to simplicity and efficiency.
  • Microwave-assisted Paal-Knorr reactions enhance reaction speed and yield in pyrrole ring formation.
  • Protection strategies for amines are critical to prevent side reactions during amidation.
  • Purification strategies, including reverse-phase chromatography, are effective for isolating pure carboxamide products.

Summary Table of Preparation Methods

Step/Parameter Multi-Step Synthesis (Ref.) Direct Amidation (Ref.)
Starting Material Benzoyl-protected amino acid esters 1-methylpyrrole-2-carboxylic acid/ester
Key Reactions Claisen rearrangement, Pauson-Khand, Paal-Knorr Amidation via activated esters
Reaction Conditions Multi-step, microwave-assisted Mild temperature, coupling agents
Yield ~50% average final yield 50-80% depending on conditions
Purification Automated flash chromatography Standard chromatographic methods
Scalability Limited due to complexity Suitable for larger scale
Application Library synthesis for biological screening Targeted compound synthesis

Q & A

Q. What are the common synthetic routes for N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide?

Methodological Answer: Synthesis typically involves multi-step functionalization of the pyrrole ring. A general approach includes:

  • Step 1: Alkylation of 1H-pyrrole-2-carboxamide at the N-position using methyl iodide in a polar aprotic solvent (e.g., DMF) to introduce the 1-methyl group.
  • Step 2: Reaction of the intermediate with 2-aminoethyl chloride or a protected amine derivative (e.g., Boc-ethylenediamine) under nucleophilic substitution conditions. Deprotection yields the free aminoethyl group.
  • Purification: Crystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, CHCl₃:MeOH gradients) ensures purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization: Slow evaporation from solvents like DCM or DMF yields diffraction-quality crystals.
  • Data Collection: Use a Mo-Kα radiation source (λ = 0.71073 Å) at 173–293 K.
  • Refinement: SHELXL software refines bond lengths, angles, and torsional parameters. For example, dihedral angles between the pyrrole ring and substituents (e.g., aminoethyl group) confirm spatial orientation .

Q. What analytical techniques are used to assess purity and thermal stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures (typically >300°C for carboxamide derivatives). Sharp single-stage weight loss indicates stability under thermal stress .
  • Differential Scanning Calorimetry (DSC): Detects endothermic/exothermic transitions (e.g., melting points, mesophasic changes in gels). For example, heat flow patterns differentiate crystalline vs. amorphous phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

Methodological Answer:

  • Variable-Temperature SCXRD: Captures structural changes at different temperatures (e.g., 100–300 K) to identify polymorphic transitions.
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing differences between polymorphs.
  • Complementary Spectroscopy: Solid-state NMR or IR validates hydrogen-bonding networks absent in X-ray data .

Q. What strategies mitigate challenges in synthesizing hygroscopic derivatives of this compound?

Methodological Answer:

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the aminoethyl moiety during synthesis.
  • Moisture-Free Conditions: Employ Schlenk lines or gloveboxes for reactions and storage.
  • Salt Formation: Convert the free base to a hydrochloride salt (e.g., using HCl/Et₂O) to enhance stability .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, GPCRs). Focus on the carboxamide and aminoethyl groups as hydrogen-bond donors.
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, guiding SAR studies.
  • MD Simulations: Assess conformational flexibility in aqueous or lipid bilayer environments to predict membrane permeability .

Key Research Challenges

  • Data Reproducibility: Variations in synthetic yields (e.g., 24–98% in similar compounds ) highlight the need for optimized reaction protocols.
  • Biological Screening: Lack of in vivo data necessitates collaboration with pharmacology labs to assess toxicity and efficacy.
  • Software Limitations: While SHELX remains prevalent, newer tools (e.g., OLEX2) offer enhanced refinement for disordered structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide
Reactant of Route 2
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N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide

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